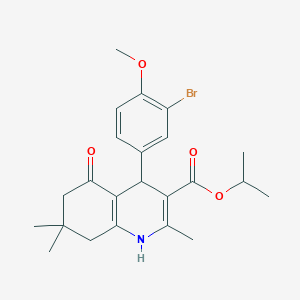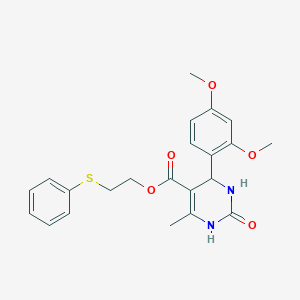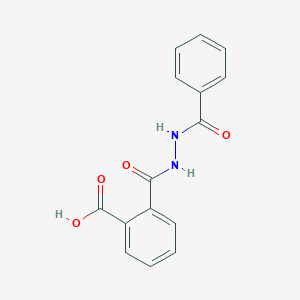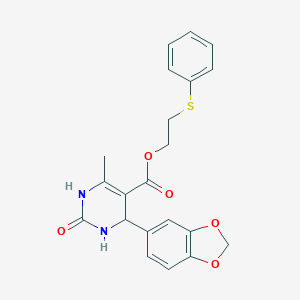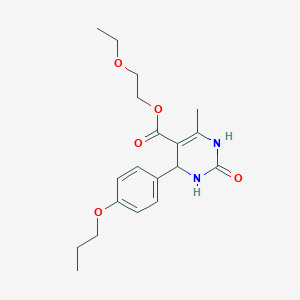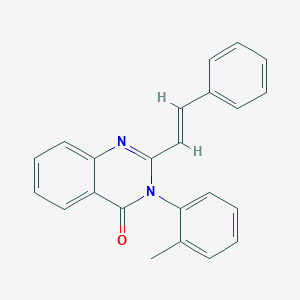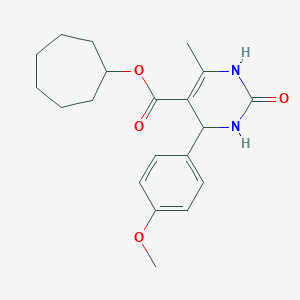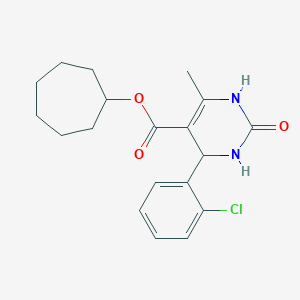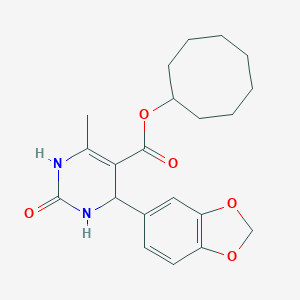![molecular formula C26H22N2O7S3 B412803 DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B412803.png)
DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(1-{4-nitrobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, nitrobenzoyl group, and dithiole-dicarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nitration reaction, where the quinoline derivative is treated with a nitrating agent such as nitric acid.
Formation of the Dithiole-Dicarboxylate Moiety: The dithiole-dicarboxylate moiety can be synthesized through a series of reactions involving the formation of dithiocarboxylic acid derivatives, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo and nitrobenzoyl groups, leading to the formation of sulfoxides and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated. Its ability to undergo various chemical reactions may enable the design of prodrugs or active pharmaceutical ingredients.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
Dimethyl 2-(1-{4-nitrobenzoyl}-2,2,6-trimethyl-3-oxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an oxo group instead of a thioxo group.
Dimethyl 2-(1-{4-aminobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both nitro and thioxo groups provides unique reactivity compared to similar compounds.
属性
分子式 |
C26H22N2O7S3 |
|---|---|
分子量 |
570.7g/mol |
IUPAC 名称 |
dimethyl 2-[2,2,6-trimethyl-1-(4-nitrobenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22N2O7S3/c1-13-6-11-17-16(12-13)18(25-37-19(23(30)34-4)20(38-25)24(31)35-5)21(36)26(2,3)27(17)22(29)14-7-9-15(10-8-14)28(32)33/h6-12H,1-5H3 |
InChI 键 |
SPLDQIXYRBUSAN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-bromophenyl)methyl]-4-chloro-N-(4-iodophenyl)benzamide](/img/structure/B412721.png)
![Benzyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412722.png)
![N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-iodophenyl)benzamide](/img/structure/B412723.png)
